molecular formula C9H13N3O3 B13512828 Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate

Cat. No.: B13512828
M. Wt: 211.22 g/mol
InChI Key: JPFRIFFTJYDRED-UHFFFAOYSA-N
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Description

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate is an organic compound belonging to the class of pyrimidinecarboxylic acids. This compound is characterized by a pyrimidine ring with an ethoxy group at the 4th position, an amino group at the 2nd position, and an ethyl ester at the 5th position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with ethyl formate in the presence of ammonium acetate. The reaction proceeds through a series of steps including cyclization and esterification to form the desired compound. The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and interference with nucleic acid synthesis, which can lead to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Ethyl2-amino-4-ethoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
  • Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O3/c1-3-14-7-6(8(13)15-4-2)5-11-9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)

InChI Key

JPFRIFFTJYDRED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1C(=O)OCC)N

Origin of Product

United States

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